2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl
Overview
Description
2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl is a useful research compound. Its molecular formula is C36H52P2 and its molecular weight is 546.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Hydrogenation Catalyst
- 2,2'-Bis(dicyclohexylphosphino)-1,1'-biphenyl has been used as a ligand in the synthesis of atropisomeric bis(dialkylarylphosphine) ligands for Rh(I) complexes. These complexes exhibit high efficiency as catalysts in the asymmetric hydrogenation of ethyl α-(benzamido)cinnamate and dimethyl itaconate, achieving up to 98% yields and 98–99% enantiomeric excess (Miyashita et al., 1989).
Catalyst for Hydrogenation of Carbonyl Compounds
- [RuX(p-cymene)(bichep)]X and Ru(OAc)2(bichep) complexes (bichep = 2,2′-bis(dicyclohexylphosphino)-6,6′-dimethyl-1,1′-biphenyl) are highly efficient catalysts for asymmetric hydrogenation of carbonyl compounds bearing phenylglyoxyloyl group under mild conditions (Chiba et al., 1993).
Catalysts for Enantioselective Hydrogenation
- Chiral cationic and neutral Rh complexes containing this compound have demonstrated significant activity as catalysts for enantioselective hydrogenation of prochiral olefins and ketones under mild conditions (Chiba et al., 1991).
Synthesis of Chiral Aminophosphine Ligands
- This compound derivatives have been synthesized for application as ligands in Rh-catalyzed asymmetric hydrogenation, resulting in chiral amino acid derivatives with high enantioselectivities (Guo et al., 2002).
Application in Suzuki-Miyaura Coupling Reactions
- A complex of bis(2-(dicyclohexylphosphino)-2',6'-dimethoxybiphenyl)PdCl2 treated with AgBF4 forms an air-stable Pd(I) dimer that is a suitable precatalyst for high yielding Suzuki-Miyaura coupling reactions in short reaction times (Barder, 2006).
Influence on Selectivity in Hydroformylation
- The use of 2,2'-bis[(diphenylphosphino)methyl]1,1'-biphenyl as a ligand in rhodium-catalyzed hydroformylation affects the selectivity for n-aldehyde formation, demonstrating its influence on the regioselectivity of the reaction (Casey et al., 1992).
Synthesis of Chiral Bis(dicyclohexylphosphino)alkane Derivatives
- The conversion of chiral diphosphines into corresponding bis(dicyclohexylphosphino)alkane derivatives has been accomplished, showcasing the potential of these derivatives as chiral ligands in the homogeneous hydrogenation of prochiral carbonyl compounds (Yamamoto & Saeed-ur-rehman, 1984).
Mechanism of Action
Target of Action
The primary target of 2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl is to act as a ligand in various chemical reactions . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The role of this compound as a ligand is crucial in facilitating and directing chemical reactions.
Mode of Action
As a ligand, 2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl interacts with its targets by binding to them and forming a complex. This interaction can lead to changes in the chemical structure and properties of the target molecule, thereby influencing the course of the reaction .
Biochemical Pathways
The compound is involved in several biochemical pathways, including Pd-catalyzed decarbonylative C-H coupling of azoles and aromatic esters, and Ni-catalyzed cross-coupling reaction of aryl fluorides and primary amines . These pathways are crucial in organic synthesis and can lead to the formation of various organic compounds.
Result of Action
The molecular and cellular effects of the compound’s action are primarily seen in the products of the reactions it facilitates. For instance, it can help in the synthesis of molybdenum nitrosyl complexes for use as imine hydrogenation catalysts .
Action Environment
The action, efficacy, and stability of 2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl can be influenced by various environmental factors. For instance, it is sensitive to air and should be stored under inert gas (nitrogen or Argon) at 2-8°C . These conditions help maintain the compound’s stability and ensure its effective participation in reactions.
Biochemical Analysis
Biochemical Properties
The role of 2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl in biochemical reactions is primarily as a ligand. It interacts with various enzymes and proteins, facilitating reactions such as the decarbonylative C-H coupling of azoles and aromatic esters
Cellular Effects
Given its role in biochemical reactions, it may influence cell function by altering the activity of certain enzymes and proteins . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2,2’-Bis(dicyclohexylphosphino)-1,1’-biphenyl involves its role as a ligand in biochemical reactions It may bind to biomolecules, leading to enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
dicyclohexyl-[2-(2-dicyclohexylphosphanylphenyl)phenyl]phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H52P2/c1-5-17-29(18-6-1)37(30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)38(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSFMHHLTVJPGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648049 | |
Record name | ([1,1'-Biphenyl]-2,2'-diyl)bis(dicyclohexylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255897-36-0 | |
Record name | ([1,1'-Biphenyl]-2,2'-diyl)bis(dicyclohexylphosphane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-Biphenyldiylbis(dicyclohexylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.